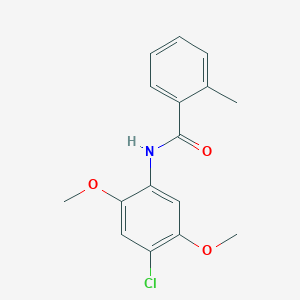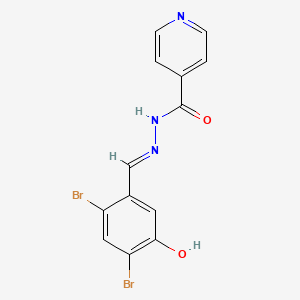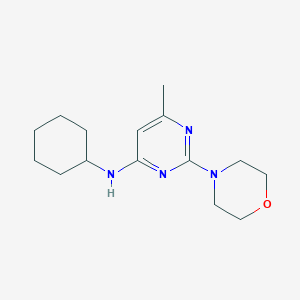
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0818711 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Opioid Research : The search for synthetic opioids as alternatives to opium-based derivatives has led to the development and investigation of various compounds. These efforts focus on identifying compounds with reduced dependence and abuse liability. Such research chemicals are increasingly utilized in large-scale production, posing challenges to policy makers and law enforcement (Elliott, Brandt, & Smith, 2016).
Cardiac Arrhythmia Research : Studies on compounds like BRL-32872, which includes a dimethoxyphenyl group, have contributed significantly to antiarrhythmic research. These compounds show potential in inhibiting potassium and calcium channels, key factors in the development of novel treatments for cardiac arrhythmias (Bril et al., 1995).
Cancer Treatment Research : Certain dimethoxyphenyl derivatives have been studied for their selective toxicity against hypoxic tumor cells. This line of research is crucial in the development of targeted cancer therapies, especially for tumors resistant to conventional treatments (Palmer et al., 1996).
Antiulcer Drug Development : The synthesis and evaluation of various acyl derivatives of dimethoxyphenyl compounds have led to the discovery of potential antiulcer drugs. Such research has provided insights into new therapeutic avenues for treating gastric ulcers (Hosokami et al., 1992).
Metabolic Studies : Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides has advanced our understanding of drug metabolism and stability. These studies are crucial for assessing the safety and efficacy of potential pharmaceutical compounds (Ross et al., 1983).
Photocatalytic Degradation Research : Investigations into the use of adsorbents and titanium dioxide for the photodegradation of compounds like propyzamide have implications in environmental science, specifically in reducing the impact of agricultural chemicals (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Diagnostic Imaging in Oncology : Studies on compounds like 18F-ISO-1, which include a dimethoxyphenyl structure, are significant in the development of new diagnostic imaging techniques for cancer, enhancing our ability to assess tumor proliferation and response to treatment (Dehdashti et al., 2013).
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-6-4-5-7-11(10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXSSSDGNCZZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)




![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
